molecular formula C27H32N2O7 B7758626 (E)-4-(2-cyano-3-(isopropylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate

(E)-4-(2-cyano-3-(isopropylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate

Cat. No.: B7758626
M. Wt: 496.6 g/mol
InChI Key: MDANGTAAZVDYAY-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-cyano-3-(isopropylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes cyano, isopropylamino, methoxy, and triethoxybenzoate groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-cyano-3-(isopropylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Preparation of Intermediates: The initial steps involve the synthesis of 2-methoxyphenyl and 3,4,5-triethoxybenzoate intermediates through reactions such as nitration, reduction, and esterification.

    Coupling Reaction: The intermediates are then coupled using reagents like cyanogen bromide and isopropylamine under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes controlling reaction parameters such as temperature, pressure, and reagent concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-cyano-3-(isopropylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-4-(2-cyano-3-(isopropylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-cyano-3-(isopropylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(2-cyano-3-(methylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate
  • (E)-4-(2-cyano-3-(ethylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate

Uniqueness

The uniqueness of (E)-4-(2-cyano-3-(isopropylamino)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3,4,5-triethoxybenzoate lies in its specific structural features, such as the isopropylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O7/c1-7-33-23-14-19(15-24(34-8-2)25(23)35-9-3)27(31)36-21-11-10-18(13-22(21)32-6)12-20(16-28)26(30)29-17(4)5/h10-15,17H,7-9H2,1-6H3,(H,29,30)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDANGTAAZVDYAY-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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